

# CBP/p300-IN-5 in Prostate Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |  |
|----------------------|---------------|-----------|--|--|--|--|
| Compound Name:       | CBP/p300-IN-5 |           |  |  |  |  |
| Cat. No.:            | B1666934      | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of the CREB-binding protein (CBP) and E1A binding protein p300 (p300) in the context of prostate cancer, with a specific focus on the preclinical inhibitor, CBP/p300-IN-5. CBP and p300 are highly homologous transcriptional coactivators that play a critical role in the progression of prostate cancer, particularly in its advanced, castration-resistant form (CRPC). Their function as histone acetyltransferases (HATs) is essential for the activity of key oncogenic drivers, most notably the androgen receptor (AR). This makes them a compelling therapeutic target for novel cancer therapies.

## The Role of CBP/p300 in Prostate Cancer

CBP and p300 are crucial regulators of gene expression. They function as scaffolds for protein-protein interactions and possess intrinsic HAT activity, which enables them to acetylate histone and non-histone proteins.[1] This acetylation is a key epigenetic mark that generally leads to a more open chromatin structure, facilitating gene transcription.[2]

In prostate cancer, the AR signaling pathway is a primary driver of tumor growth and survival.[3] [4] CBP/p300 are potent coactivators of the AR.[5][6] Upon activation by androgens, the AR translocates to the nucleus and binds to specific DNA sequences. It then recruits a complex of coactivators, including CBP/p300, to the regulatory regions of its target genes.[5] CBP/p300 acetylate histone tails, particularly at lysine 27 of histone H3 (H3K27ac), a hallmark of active enhancers.[7] They also directly acetylate the AR itself, which enhances its transcriptional



activity.[5] This coactivation leads to the expression of genes involved in cell proliferation and survival, such as KLK3 (which codes for prostate-specific antigen, PSA) and TMPRSS2.[1][5]

Due to their central role in driving AR-dependent transcription, CBP and p300 are highly expressed in primary and metastatic CRPC.[3] Their inhibition presents a promising strategy to block AR signaling and overcome resistance to standard androgen deprivation therapies.[3][8] Beyond AR signaling, CBP/p300 are involved in other cancer-related pathways, including those mediated by p53, NF-kB, and Wnt, further highlighting their significance as therapeutic targets. [1][6]

# Quantitative Data on CBP/p300 Inhibitors

The development of small molecule inhibitors targeting CBP/p300 has provided valuable tools for research and potential therapeutic agents. **CBP/p300-IN-5** is a potent inhibitor of the HAT activity of CBP/p300.[9] The following tables summarize key quantitative data for **CBP/p300-IN-5** and other relevant inhibitors in prostate cancer models.

Table 1: In Vitro Efficacy of CBP/p300 Inhibitors in Prostate Cancer Cell Lines



| Inhibitor         | Target                      | Cell Line              | Assay             | IC50                  | Citation(s) |
|-------------------|-----------------------------|------------------------|-------------------|-----------------------|-------------|
| CBP/p300-<br>IN-5 | p300/CBP<br>HAT             | LNCaP-FGC              | Proliferatio<br>n | 14.8 nM               | [10]        |
| CBP/p300-<br>IN-5 | H3K27Ac                     | PC-3                   | Acetylation       | 4.6 nM                | [10]        |
| A-485             | p300/CBP<br>HAT             | AR+ Prostate<br>Cancer | Proliferation     | Potent<br>Suppression | [7]         |
| CCS1477           | p300/CBP<br>Bromodomai<br>n | VCaP                   | Proliferation     | < 100 nM              | [3]         |
| CCS1477           | p300/CBP<br>Bromodomai<br>n | 22Rv1                  | Proliferation     | < 100 nM              | [3]         |
| CCS1477           | p300/CBP<br>Bromodomai<br>n | LNCaP95                | Proliferation     | < 100 nM              | [3]         |

| CBPD-409 (Degrader) | p300/CBP | AR+ Prostate Cancer | Proliferation | 1.2 - 2.0 nM |[1] |

Table 2: In Vivo Efficacy of CBP/p300 Inhibitors in Prostate Cancer Xenograft Models

| Inhibitor         | Model     | Cell Line | Dosage                    | Tumor<br>Growth<br>Inhibition<br>(TGI) | Citation(s) |
|-------------------|-----------|-----------|---------------------------|----------------------------------------|-------------|
| CBP/p300-<br>IN-5 | SCID Mice | 22Rv1     | 7.5<br>mg/kg/day          | 48%                                    | [9][10]     |
| A-485             | Xenograft | AR+ CRPC  | Not Specified             | Suppressed<br>Growth                   | [7]         |
| CCS1477           | Xenograft | 22Rv1     | 30 mg/kg<br>(single dose) | Inhibited<br>plasma PSA                | [11]        |



| CBPD-268 (Degrader)| Xenograft | AR+ Prostate Cancer | 0.3 - 3 mg/kg | Significant Inhibition/Regression |[1] |

# **Signaling Pathways and Mechanisms of Action**

The primary mechanism by which CBP/p300 inhibitors exert their anti-tumor effects in prostate cancer is through the disruption of AR signaling.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CBP/p300, a promising therapeutic target for prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting p300/CBP in lethal prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. CBP/p300-IN-5 | Epigenetic Reader Domain | TargetMol [targetmol.com]



- 10. medchemexpress.com [medchemexpress.com]
- 11. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [CBP/p300-IN-5 in Prostate Cancer Research: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1666934#cbp-p300-in-5-in-prostate-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com